D-Lysine, homopolymer, hydrobromide
Overview
Description
D-Lysine, homopolymer, hydrobromide, also known as Poly-D-lysine hydrobromide, is a synthetic polymer of D-lysine . It is a positively charged amino acid polymer with approximately one HBr per lysine residue . The hydrobromide allows the poly-D-lysine to be in a crystalline form soluble in water .
Synthesis Analysis
The hydrobromide allows the poly-D-lysine to be in a crystalline form soluble in water. A small amount of product may be found in the ß structure because the HBr interferes with hydrogen bonding between amino and either the carboxyl groups or N or O containing moieties .Molecular Structure Analysis
The linear formula of D-Lysine, homopolymer, hydrobromide is D-Lys- (D-Lys)n-D-Lys · xHBr . The molecular weight ranges from 1,000 to 300,000 .Physical And Chemical Properties Analysis
D-Lysine, homopolymer, hydrobromide is a white to off-white powder or solid . It is soluble in water at a concentration of 50 mg/mL, forming a clear, colorless to very faintly yellow solution . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Material Characterization and Complex Formation
D-Lysine homopolymer hydrobromide, also known as poly(L-lysine)hydrobromide, has been characterized using various methods including differential scanning calorimetry, thermogravimetric analysis, optical microscopy, and infrared spectroscopy. The study revealed its glass transition temperature and how its thermal properties change when forming complexes with divalent transition metal chlorides. These properties are crucial for applications requiring thermal stability and specific interactions with metal ions (Belfiore & McCurdie, 2000).
Biosynthesis and Enzymatic Characterization
The biosynthetic mechanism of epsilon-Poly-L-lysine, a homopolymer of L-lysine, has been elucidated, showing the enzyme epsilon-PL synthetase's unique role in the process. This understanding is vital for the production of novel classes of biopolymers, having implications in various biotechnological applications (Yamanaka et al., 2008).
Drug and Gene Delivery Systems
D-Lysine homopolymer hydrobromide has been investigated for creating new materials for drug and gene delivery. The study involved synthesizing amphiphilic poly-L-lysine graft copolymers and characterizing the resulting vesicles. This research provides insights into how these materials can be tailored for specific delivery applications, highlighting the polymer's potential in pharmaceutical and biotechnological fields (Wang, Tetley, & Uchegbu, 2001).
Safety And Hazards
D-Lysine, homopolymer, hydrobromide is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Chronic exposure may cause nausea and vomiting, higher exposure causes unconsciousness .
properties
IUPAC Name |
(2R)-2,6-diaminohexanoic acid;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.BrH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXAGTSTSPYCEP-NUBCRITNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)O)N.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27964-99-4 | |
Details | Compound: Poly-D-lysine hydrobromide | |
Record name | Poly-D-lysine hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27964-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Poly-D-lysine hydrobromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16703 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
CID 87493163 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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